

SRT2104: A Deep Dive into its Role in Cellular Longevity Pathways

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Compound of Interest

Compound Name: SRT 2104

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Introduction

SRT2104 is a synthetic small molecule activator of Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase that is a key regulator of cellular metabolism and longevity.^{[1][2]} As a potent SIRT1 activator, SRT2104 has garnered significant interest for its therapeutic potential in a range of age-related diseases. This technical guide provides a comprehensive overview of the core mechanisms of SRT2104, focusing on its role in cellular longevity pathways, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling cascades involved.

Core Mechanism of Action: SIRT1 Activation

SRT2104 functions as a direct activator of SIRT1, an enzyme that plays a crucial role in cellular stress resistance, metabolism, and aging.^{[1][2]} SIRT1 deacetylates a wide range of protein substrates, including transcription factors, histones, and metabolic enzymes, thereby modulating their activity. The activation of SIRT1 by SRT2104 mimics some of the beneficial effects of caloric restriction, a well-established intervention for extending lifespan in various organisms.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from preclinical and clinical investigations of SRT2104.

Table 1: Preclinical Studies on Lifespan and Healthspan in Mice

Parameter	Model	Treatment Details	Key Findings	Reference
Lifespan	Male C57BL/6J mice on a standard diet	100 mg/kg SRT2104 in diet starting at 6 months of age	- 8.9% increase in median lifespan - 15.6% increase in maximum lifespan	Mercken et al., 2014
Healthspan	Male C57BL/6J mice on a standard diet	100 mg/kg SRT2104 in diet	- Improved motor coordination and balance - Increased bone mineral density - Enhanced insulin sensitivity	Mercken et al., 2014
Neuroprotection	N171-82Q Huntington's disease mouse model	0.5% SRT2104 in diet	- Attenuated brain atrophy - Improved motor function - Extended survival	Jiang et al., 2014

Table 2: Clinical Studies on Metabolic and Inflammatory Markers in Humans

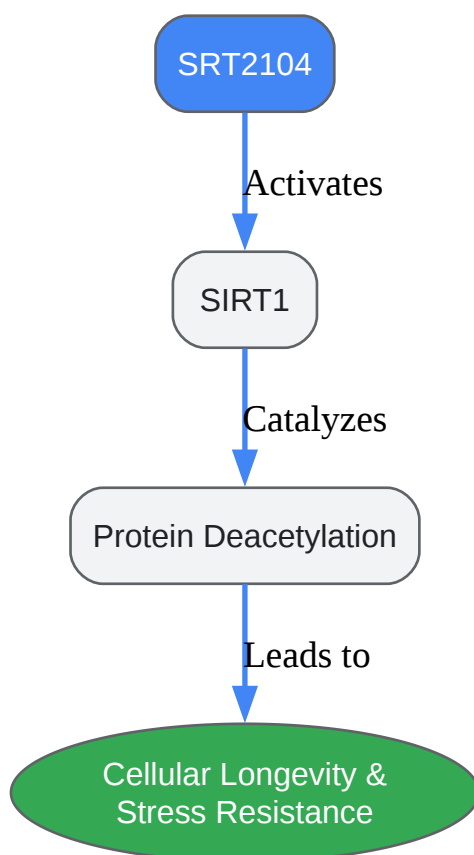
Parameter	Population	Treatment Details	Key Findings	Reference
Lipid Profile	Elderly volunteers	0.5g or 2.0g SRT2104 daily for 28 days	- Dose-dependent decrease in serum cholesterol, LDL, and triglycerides	Libri et al., 2012
Inflammation	Healthy volunteers with endotoxemia	2g SRT2104 (single or 7-day dosing)	- Attenuated LPS-induced increase in IL-6 and IL-8 - Reduced activation of coagulation	van der Meer et al., 2015
Psoriasis	Patients with moderate to severe psoriasis	250mg, 500mg, or 1000mg SRT2104 daily for 84 days	- 35% of patients across all SRT2104 groups showed significant histological improvement	Krueger et al., 2015

Key Cellular Longevity Pathways Modulated by SRT2104

SRT2104, through its activation of SIRT1, influences several critical signaling pathways implicated in cellular longevity and stress resistance.

SIRT1 Signaling Pathway

SRT2104 directly binds to and activates SIRT1, initiating a cascade of downstream events that contribute to cellular health and longevity. Activated SIRT1 deacetylates numerous targets, leading to beneficial cellular outcomes.

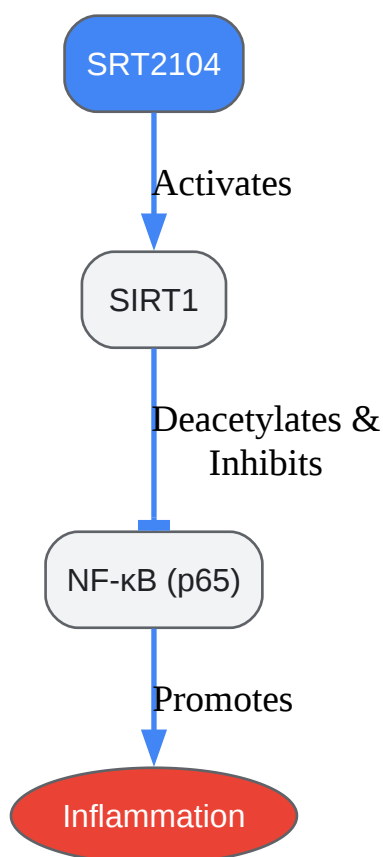


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SRT2104 directly activates SIRT1, leading to protein deacetylation and promoting cellular longevity.

NF- κ B Signaling Pathway

The NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Chronic inflammation is a hallmark of aging. SRT2104-activated SIRT1 can deacetylate the p65 subunit of NF- κ B, thereby inhibiting its transcriptional activity and suppressing the expression of pro-inflammatory cytokines.[3][4]

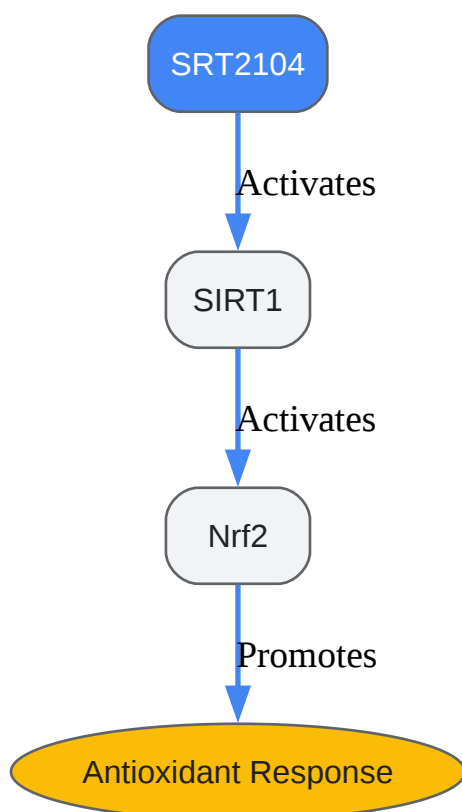


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SRT2104 inhibits inflammation by activating SIRT1, which in turn inhibits the NF-κB pathway.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical regulator of the antioxidant response. Oxidative stress is a major contributor to the aging process. SRT2104-activated SIRT1 can lead to the activation of the Nrf2 pathway, enhancing the expression of antioxidant enzymes and protecting cells from oxidative damage.[2]

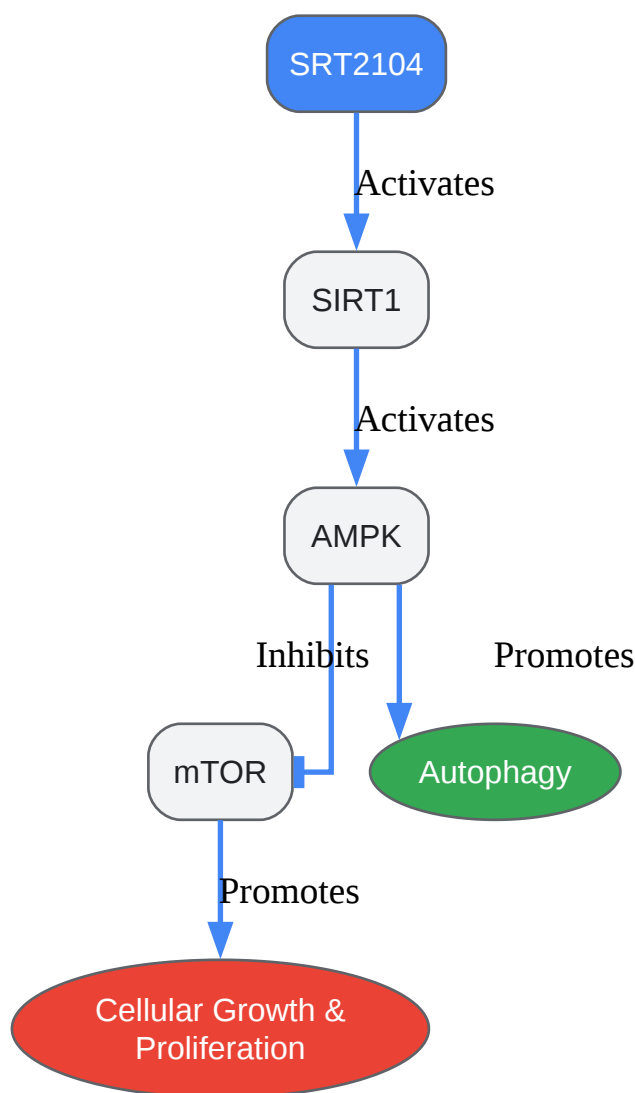


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SRT2104 enhances the antioxidant response by activating the SIRT1-Nrf2 signaling pathway.

AMPK and mTOR Signaling Pathways

AMPK (AMP-activated protein kinase) and mTOR (mammalian target of rapamycin) are central regulators of cellular energy homeostasis and growth. The activation of AMPK and inhibition of mTOR are associated with increased longevity. SIRT1 can activate AMPK, which in turn can inhibit mTOR signaling, leading to a cellular state that favors maintenance and repair over growth and proliferation.



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SRT2104 modulates the AMPK and mTOR pathways, promoting autophagy and inhibiting cellular growth.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on SRT2104.

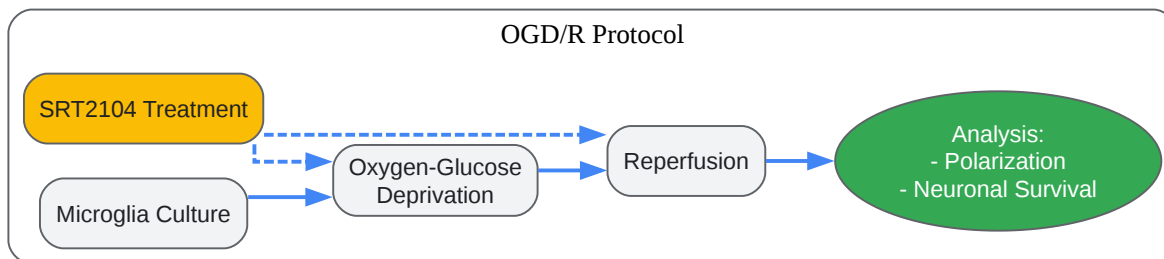
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Microglia

This in vitro model mimics the conditions of ischemic stroke to study the neuroprotective effects of SRT2104.^[3]

Objective: To assess the effect of SRT2104 on microglial polarization and neuronal survival following OGD/R.

Methodology:

- Cell Culture: Primary microglia are cultured in standard medium.
- OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for a defined period (e.g., 2-4 hours).
- Reperfusion: The glucose-free medium is replaced with standard culture medium, and the cells are returned to normoxic conditions (21% O₂, 5% CO₂) for a specified duration (e.g., 24 hours).
- SRT2104 Treatment: SRT2104 is added to the culture medium at various concentrations before, during, or after OGD.
- Analysis:
 - Microglial Polarization: Markers for M1 (pro-inflammatory) and M2 (anti-inflammatory) phenotypes are assessed using techniques like qPCR, Western blotting, or flow cytometry.
 - Neuronal Survival: Co-culture of microglia with neurons or treatment of neurons with conditioned medium from microglia is performed. Neuronal viability is assessed using assays such as MTT or LDH release.



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Workflow for the Oxygen-Glucose Deprivation/Reperfusion (OGD/R) experimental model.

Amyloid- β (A β)-Induced Endothelial Cell Injury

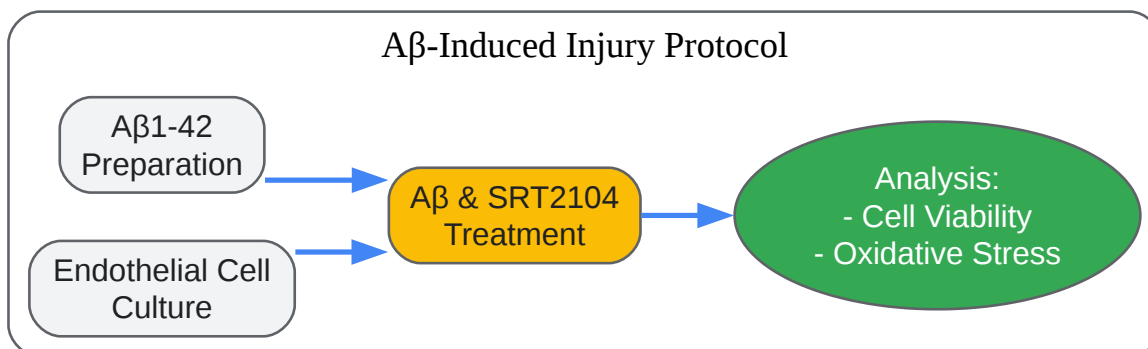
This in vitro model is used to study the protective effects of SRT2104 against A β -induced neurovascular damage, a key feature of Alzheimer's disease.[5]

Objective: To determine the effect of SRT2104 on the viability of cerebrovascular endothelial cells exposed to A β .

Methodology:

- Cell Culture: Human cerebral microvascular endothelial cells (hCMEC/D3) are cultured to confluence.
- A β Preparation: A β 1-42 peptide is oligomerized by incubation at 4°C for 24 hours.
- A β Treatment: The cultured endothelial cells are treated with the prepared A β 1-42 oligomers at a specific concentration (e.g., 10 μ M) for a defined period (e.g., 24 hours).
- SRT2104 Treatment: SRT2104 is added to the culture medium at various concentrations prior to or concurrently with A β treatment.
- Analysis:
 - Cell Viability: Cell viability is measured using assays such as MTT, which assesses mitochondrial function, or by staining for live/dead cells.

- Oxidative Stress: The production of reactive oxygen species (ROS) can be measured using fluorescent probes like DCFDA.



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